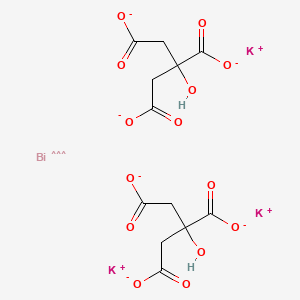
Bismuth tripotassium dicitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth tripotassium dicitrate is a chemical compound that has garnered significant attention due to its diverse applications in medicine and industry. It is a bismuth-based compound often used for its therapeutic properties, particularly in the treatment of gastrointestinal disorders. The compound is known for its ability to form a protective layer on the gastrointestinal lining, which helps alleviate symptoms such as stomach pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth tripotassium dicitrate can be synthesized through various methods. One common approach involves the reaction of bismuth nitrate with potassium citrate in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then subjected to crystallization to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials, including bismuth nitrate and potassium citrate, are mixed in precise proportions in large reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity. The final product is then filtered, dried, and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Bismuth tripotassium dicitrate undergoes various chemical reactions, including complexation and precipitation. It can react with other metal ions to form stable complexes, which are useful in various applications. Additionally, it can undergo hydrolysis in acidic conditions, leading to the formation of bismuth oxychloride and other related compounds .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes. For instance, the hydrolysis reaction is often conducted in acidic media to facilitate the formation of bismuth oxychloride .
Major Products Formed: The major products formed from reactions involving this compound include bismuth oxychloride, bismuth citrate complexes, and various bismuth-containing precipitates. These products have applications in different fields, including medicine and materials science .
Scientific Research Applications
Bismuth tripotassium dicitrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of bismuth-containing compounds. In biology, it is employed in studies involving metal-protein interactions and enzyme inhibition. In medicine, it is widely used for the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .
In industry, this compound is used in the production of pharmaceuticals and as a component in certain types of catalysts. Its unique properties make it a valuable compound for various research and industrial applications .
Mechanism of Action
The mechanism of action of bismuth tripotassium dicitrate involves the formation of a protective layer on the gastrointestinal lining. This layer safeguards the lining from the corrosive effects of stomach acid, thereby alleviating symptoms such as pain and inflammation. Additionally, this compound has antimicrobial properties, which help in the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bismuth tripotassium dicitrate include bismuth subcitrate, bismuth subsalicylate, and bismuth potassium citrate. These compounds share similar therapeutic properties and are used in the treatment of gastrointestinal disorders .
Uniqueness: What sets this compound apart from its counterparts is its specific formulation, which allows for better solubility and bioavailability. This makes it particularly effective in forming a protective layer on the gastrointestinal lining and in eradicating Helicobacter pylori .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool for researchers and healthcare professionals alike. Whether used for its therapeutic benefits or its role in scientific research, this compound continues to be an important compound in various fields.
Properties
Molecular Formula |
C12H10BiK3O14-3 |
|---|---|
Molecular Weight |
704.47 g/mol |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;;3*+1/p-6 |
InChI Key |
GDRYJAICUZOBKX-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamide](/img/structure/B10798820.png)
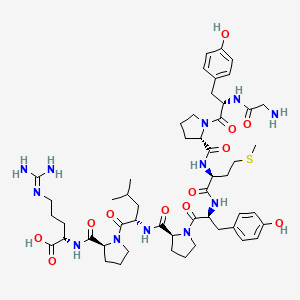
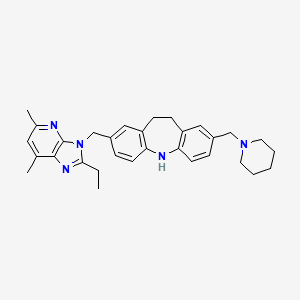
![6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin](/img/structure/B10798842.png)
![[3-ethenyl-10,10b-dihydroxy-6-[(2-isothiocyanatoethylamino)methoxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10798853.png)
![2-[[(4aS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10798861.png)
![6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride](/img/structure/B10798862.png)
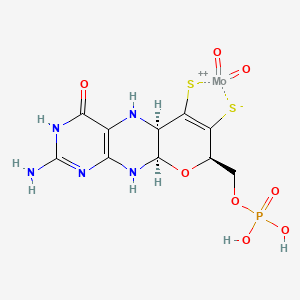
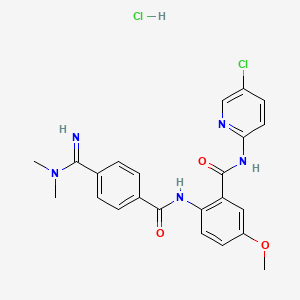
![2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B10798888.png)

![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride](/img/structure/B10798903.png)

